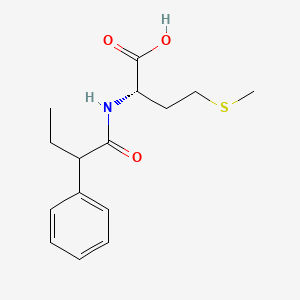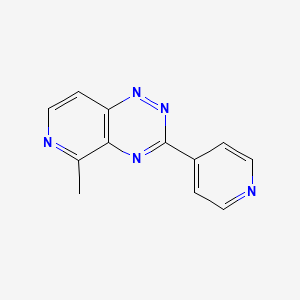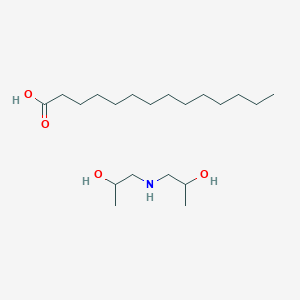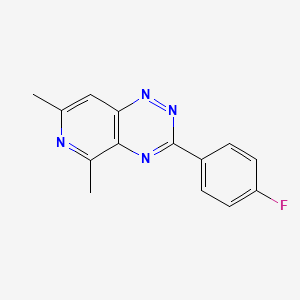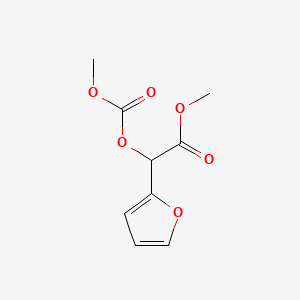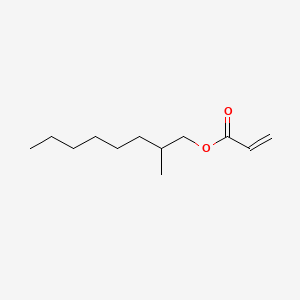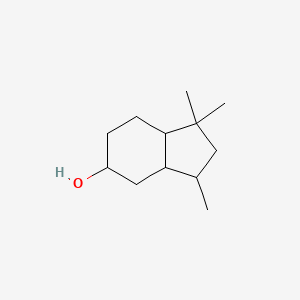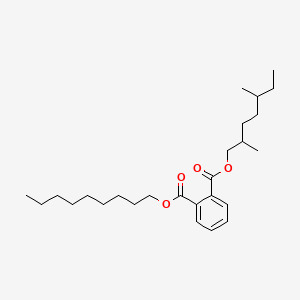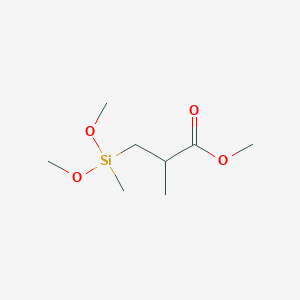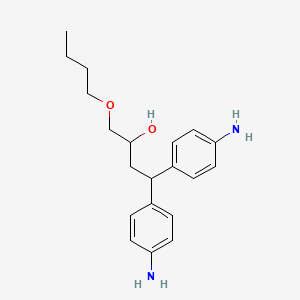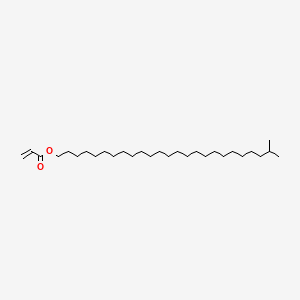
2,3-Dimethylpentane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpentane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylpentane-3-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylpentane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Alkanes (R-H).
Substitution: Halogenated compounds (R-X) or alkylated thiols (R-S-R’).
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpentane-3-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,3-Dimethylpentane-3-thiol exerts its effects involves the interaction of the thiol group with various molecular targets. The sulfur-hydrogen bond can form hydrogen bonds or undergo nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylpentane: An alkane with a similar carbon backbone but lacking the thiol group.
3-Methylhexane: Another isomer of heptane with a different arrangement of carbon atoms.
2,3-Dimethyl-3-pentanethiol: A structural isomer with a different position of the thiol group.
Uniqueness
2,3-Dimethylpentane-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where thiol-specific reactions are required, such as in the synthesis of sulfur-containing compounds or in biological studies involving thiol-based interactions.
Eigenschaften
CAS-Nummer |
84962-78-7 |
|---|---|
Molekularformel |
C7H16S |
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
2,3-dimethylpentane-3-thiol |
InChI |
InChI=1S/C7H16S/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
PTDKEPLJMRZWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


